molecular formula C15H17ClN2O B12753126 Propionanilide, N-(3-pyridylmethyl)-, hydrochloride CAS No. 97377-91-8

Propionanilide, N-(3-pyridylmethyl)-, hydrochloride

Cat. No.: B12753126
CAS No.: 97377-91-8
M. Wt: 276.76 g/mol
InChI Key: BQTBRADKKYPYHZ-UHFFFAOYSA-N
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Description

Propionanilide, N-(3-pyridylmethyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as anilides. Anilides are compounds containing an aniline moiety, which is a benzene ring attached to an amino group. This particular compound is characterized by the presence of a propionanilide group and a 3-pyridylmethyl group, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, N-(3-pyridylmethyl)-, hydrochloride typically involves the reaction of propionanilide with 3-pyridylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Propionanilide, N-(3-pyridylmethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated compounds such as bromoalkanes in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Propionanilide, N-(3-pyridylmethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Propionanilide, N-(3-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propionanilide: Lacks the 3-pyridylmethyl group, resulting in different chemical and biological properties.

    N-(3-pyridylmethyl)aniline: Similar structure but without the propionanilide group.

    N-(2-pyridylmethyl)aniline: Contains a 2-pyridylmethyl group instead of a 3-pyridylmethyl group, leading to different reactivity and applications.

Uniqueness

Propionanilide, N-(3-pyridylmethyl)-, hydrochloride is unique due to the presence of both the propionanilide and 3-pyridylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

97377-91-8

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

N-phenyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride

InChI

InChI=1S/C15H16N2O.ClH/c1-2-15(18)17(14-8-4-3-5-9-14)12-13-7-6-10-16-11-13;/h3-11H,2,12H2,1H3;1H

InChI Key

BQTBRADKKYPYHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CN=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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